4-(5-Bromopyridin-2-yl)-1,4-oxazepane
Description
4-(5-Bromopyridin-2-yl)-1,4-oxazepane is a heterocyclic compound featuring a seven-membered 1,4-oxazepane ring fused with a 5-bromopyridin-2-yl substituent. The oxazepane ring provides conformational flexibility, which may enhance binding affinity in biological systems .
Properties
Molecular Formula |
C10H13BrN2O |
|---|---|
Molecular Weight |
257.13 g/mol |
IUPAC Name |
4-(5-bromopyridin-2-yl)-1,4-oxazepane |
InChI |
InChI=1S/C10H13BrN2O/c11-9-2-3-10(12-8-9)13-4-1-6-14-7-5-13/h2-3,8H,1,4-7H2 |
InChI Key |
NJCVTNCYJGJFTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCOC1)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 4-(5-Bromopyridin-2-yl)-1,4-oxazepane with structurally related oxazepane derivatives, focusing on substituents, synthesis, spectral properties, and applications.
Structural and Physicochemical Properties
Spectroscopic Data and Analysis
- 1H-NMR Trends :
- Aromatic Protons :
- 3-(4-Bromophenyl)-1,4-oxazepane: δ7.45–7.41 (d, J = 8.4 Hz) and δ7.24–7.21 (d, J = 8.4 Hz) .
4-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)-1,4-oxazepane: δ8.27 (s, 1H) and δ8.04 (s, 1H), indicative of deshielded protons in fused systems .
HRMS Validation :
- The bromoisothiazolo derivative ([M+H]+ = 313.9959) matches theoretical calculations (313.9957), confirming structural integrity .
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